9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Physicochemical profiling BBB permeability Drug-likeness

9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide (SC-9329874, ChemBridge) is a synthetic derivative within the pyrrolo[2,1-b]quinazoline class, which is structurally related to the natural alkaloid luotonin A but distinguished by its 6-carboxamide substitution bearing a chiral 1-phenylethyl group. The compound has a molecular formula of C₂₀H₁₉N₃O₂ (MW: 333.38 g/mol) and is supplied as a solid screening compound.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B4761948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3
InChIInChI=1S/C20H19N3O2/c1-13(14-6-3-2-4-7-14)21-19(24)15-9-10-16-17(12-15)22-18-8-5-11-23(18)20(16)25/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,24)
InChIKeyRTQDFDIZOAIHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide: A Structurally Distinctive Pyrroloquinazoline Screening Compound with Physicochemical Advantages


9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide (SC-9329874, ChemBridge) is a synthetic derivative within the pyrrolo[2,1-b]quinazoline class, which is structurally related to the natural alkaloid luotonin A but distinguished by its 6-carboxamide substitution bearing a chiral 1-phenylethyl group [1]. The compound has a molecular formula of C₂₀H₁₉N₃O₂ (MW: 333.38 g/mol) and is supplied as a solid screening compound . Unlike many quinazoline derivatives that target kinases, the pyrrolo[2,1-b]quinazoline scaffold is noted for its privileged status in medicinal chemistry, having been explored as thrombin receptor (PAR-1) antagonists, neuroprotective agents, and anti-inflammatory candidates [2]. This specific analog is offered as part of ChemBridge's screening libraries, indicating its potential as a hit or lead in drug discovery campaigns.

Why 6-Position Carboxamide Pyrroloquinazolines Cannot Be Interchanged During Procurement: Structural Determinants and the Critical Role of the N-(1-Phenylethyl) Moiety


Compounds in the pyrrolo[2,1-b]quinazoline series are highly sensitive to substitution pattern and position. The target compound features a 9-oxo-6-carboxamide scaffold with an N-(1-phenylethyl) side chain at the 6-position, whereas closely related analogs bear N-phenyl, N-(4-pyridinylmethyl), N-(2-phenylethyl), N-(3,4-dichlorophenyl), or N-(6-methylheptan-2-yl) groups at the same position . Even subtle structural changes – such as the shift from 1-phenylethyl to 2-phenylethyl – can dramatically alter logP, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. For example, the thrombin receptor antagonist patent EP 1370560 B1 explicitly demonstrates that N-1 substitution on the pyrroloquinazoline core is a key determinant of PAR-1 binding affinity, with IC₅₀ values spanning orders of magnitude across analogs [2]. Therefore, generic substitution with an alternative 6-carboxamide pyrroloquinazoline cannot be assumed to maintain the same physicochemical or pharmacological profile, and procurement decisions must be based on compound-specific evidence.

Quantitative Differentiation Evidence for 9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide


Topological Polar Surface Area (tPSA) Advantage: Improved Permeability Predictive Score Versus N-(4-Pyridinylmethyl) Analog

The target compound exhibits a topological polar surface area (tPSA) of 64.0 Ų , which is significantly lower than the tPSA of 86.8 Ų calculated for the closely related N-(4-pyridinylmethyl) analog (SC-9329676, C₁₈H₁₆N₄O₂) . A tPSA below 75 Ų is associated with favorable passive blood-brain barrier permeation and improved oral absorption [1].

Physicochemical profiling BBB permeability Drug-likeness

Calculated logP and logSW Profile: Balanced Lipophilicity for Optimal Permeability vs. Solubility Compared to Drug-like Benchmarks

The target compound has a calculated logP of 2.04 and logSW of -3.37 . This falls within the optimal oral drug space (logP 1.5–3.0) and compares favorably to the class average for pyrroloquinazoline carboxamides, where many derivatives with halogenated phenyl substituents exhibit logP > 3.5, raising solubility concerns [1].

Lipophilicity Solubility Drug-likeness ADME

Hydrogen Bond Donor Count of 1: Minimized Transporter-Mediated Efflux Risk vs. N-(3,5-Dichlorophenyl) Analogs

The target compound has a hydrogen bond donor (HBD) count of 1 [1]. This is a key advantage for CNS drug candidates, as a low HBD count (≤1) is associated with reduced P-glycoprotein (P-gp) efflux liability and improved brain exposure [2]. In contrast, many pyrroloquinazoline-6-carboxamide analogs with substituted aniline or benzylamine groups (e.g., N-(3,5-dichlorophenyl)) carry an additional H-bond donor, increasing HBD count to 2 and potentially aggravating efflux by P-gp and BCRP transporters [3].

HBD count BBB penetration P-gp efflux Drug design

Natural Product-Like Scaffold Classification: Unique Chemical Space and Structural Diversity Advantage Over Synthetic Quinazoline Kinase Inhibitors

Chembase categorizes the target compound as 'Derivatives & analogs of Natural Compounds' [1]. This classification arises from the pyrrolo[2,1-b]quinazoline scaffold, which is a core structure found in the alkaloid luotonin A [2]. In contrast, most commercially available quinazoline screening compounds (e.g., 4-anilinoquinazolines) are classified as synthetic kinase inhibitor scaffolds and occupy a different, and more saturated, chemical space [3].

Natural product-like Chemical space Screening library Diversity

High-Priority Application Scenarios for 9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide Based on Differentiation Evidence


CNS Drug Discovery Screening: Prioritizing the Compound for BBB-Penetrant Hit Identification

Given its tPSA of 64.0 Ų (below the 75 Ų threshold for likely BBB penetration) and a single hydrogen bond donor, this compound is well-suited for inclusion in CNS-focused phenotypic screening cascades where brain exposure is a prerequisite . It outperforms the more polar N-(4-pyridinylmethyl) analog (tPSA 86.8 Ų) and dichlorophenyl-substituted derivatives (HBD = 2) in physicochemical predictors of CNS bioavailability [1]. Procurement for neurodegenerative disease (Alzheimer's, Parkinson's) or neuropsychiatric disorder screening programs is supported by these properties.

Natural Product-Inspired Library Design: Scaffold Diversification Beyond Kinase-Focused Compound Collections

The classification of this compound as a natural product analog (luotonin A-related pyrroloquinazoline scaffold) supports its inclusion in diversity-oriented screening sets aimed at identifying novel mechanisms of action [2]. Unlike the 4-anilinoquinazoline kinase inhibitor class that dominates many screening libraries, this scaffold may engage distinct biological targets, offering an opportunity for first-in-class hit discovery [3].

Thrombin Receptor (PAR-1) Antagonist Lead Optimization: Exploring the Pyrroloquinazoline Pharmacophore

The pyrrolo[2,1-b]quinazoline core has been validated in the patent literature as a scaffold for PAR-1 thrombin receptor antagonists [4]. The N-(1-phenylethyl) substituent at the 6-carboxamide position provides a specific steric and electronic environment that may yield PAR-1 binding selectivity over related GPCRs, warranting procurement for platelet aggregation inhibition and cardiovascular drug discovery programs.

Optimized Oral Drug Development: Reducing Late-Stage ADME Attrition Risk

With a logP of 2.04 and a logSW of -3.37, this compound resides in the balanced lipophilicity-solubility space recommended for oral drug candidates [5]. Compared to more lipophilic pyrroloquinazoline analogs (e.g., halogenated derivatives with logP > 3.5), the target compound carries a lower risk of solubility-limited absorption and high plasma protein binding, making it a more cost-effective and developable hit for medicinal chemistry optimization.

Quote Request

Request a Quote for 9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.